molecular formula C11H15IN2O B4130456 N-(5-iodo-6-methylpyridin-2-yl)pentanamide

N-(5-iodo-6-methylpyridin-2-yl)pentanamide

Cat. No.: B4130456
M. Wt: 318.15 g/mol
InChI Key: VZYWYQQBYIFQSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-iodo-6-methylpyridin-2-yl)pentanamide: is an organic compound that belongs to the class of halogenated heterocycles It is characterized by the presence of an iodine atom attached to a pyridine ring, which is further substituted with a methyl group and a pentanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(5-iodo-6-methylpyridin-2-yl)pentanamide typically involves the iodination of a pyridine derivative followed by the introduction of the pentanamide group. One common method includes:

    Iodination: The starting material, 6-methyl-2-pyridine, is iodinated using iodine and a suitable oxidizing agent such as hydrogen peroxide or sodium hypochlorite.

    Amidation: The iodinated product is then reacted with pentanoyl chloride in the presence of a base like triethylamine to form this compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: N-(5-iodo-6-methylpyridin-2-yl)pentanamide undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to remove the iodine atom.

    Coupling Reactions: It can participate in coupling reactions like Suzuki or Heck reactions to form more complex molecules.

Common Reagents and Conditions:

    Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar solvents.

    Oxidation: Oxidizing agents such as m-chloroperbenzoic acid or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products Formed:

    Substitution: Formation of N-(5-substituted-6-methyl-2-pyridinyl)pentanamides.

    Oxidation: Formation of this compound N-oxide.

    Reduction: Formation of 6-methyl-2-pyridinylpentanamide.

Scientific Research Applications

N-(5-iodo-6-methylpyridin-2-yl)pentanamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and chemical intermediates.

Mechanism of Action

The mechanism of action of N-(5-iodo-6-methylpyridin-2-yl)pentanamide involves its interaction with specific molecular targets. The iodine atom and the pyridine ring play crucial roles in binding to enzymes or receptors, modulating their activity. The compound may inhibit or activate certain pathways, leading to its observed biological effects.

Comparison with Similar Compounds

  • N-(5-iodo-4-methyl-2-pyridinyl)pentanamide
  • N-(5-iodo-3-methyl-2-pyridinyl)pentanamide
  • N-(6-iodo-2-pyridinyl)pentanamide

Comparison: N-(5-iodo-6-methylpyridin-2-yl)pentanamide is unique due to the specific position of the iodine and methyl groups on the pyridine ring, which influences its reactivity and binding properties. Compared to its analogs, it may exhibit different biological activities and chemical reactivity, making it a valuable compound for targeted research applications.

Properties

IUPAC Name

N-(5-iodo-6-methylpyridin-2-yl)pentanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15IN2O/c1-3-4-5-11(15)14-10-7-6-9(12)8(2)13-10/h6-7H,3-5H2,1-2H3,(H,13,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZYWYQQBYIFQSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)NC1=NC(=C(C=C1)I)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15IN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(5-iodo-6-methylpyridin-2-yl)pentanamide
Reactant of Route 2
Reactant of Route 2
N-(5-iodo-6-methylpyridin-2-yl)pentanamide
Reactant of Route 3
Reactant of Route 3
N-(5-iodo-6-methylpyridin-2-yl)pentanamide
Reactant of Route 4
Reactant of Route 4
N-(5-iodo-6-methylpyridin-2-yl)pentanamide
Reactant of Route 5
Reactant of Route 5
N-(5-iodo-6-methylpyridin-2-yl)pentanamide
Reactant of Route 6
Reactant of Route 6
N-(5-iodo-6-methylpyridin-2-yl)pentanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.